MHBMA-d6 is typically sourced from chemical suppliers specializing in isotopically labeled compounds, such as Toronto Research Chemicals. It falls under the classification of metabolites and stable isotopes, which are essential for analytical chemistry and toxicology research. The compound's unique structure allows for precise tracking in biological systems, making it valuable for pharmacokinetic studies.
The synthesis of MHBMA-d6 involves several steps that typically include the derivatization of precursors through reactions catalyzed by cytochrome P450 enzymes. The production process generally follows these stages:
The specific isotopic labeling (deuterium substitution) is introduced during the synthesis to enhance the compound's detectability in mass spectrometry applications, allowing for precise quantification in biological samples .
MHBMA-d6 has a molecular formula of with a molecular weight of approximately 151.28 g/mol. The structure features a deuterated hydroxybutene backbone with an attached N-acetylcysteine moiety.
Key structural characteristics include:
This structural information is crucial for understanding its reactivity and interactions within biological systems.
MHBMA-d6 participates in various chemical reactions typical of mercapturic acids, primarily involving:
These reactions are critical for elucidating the metabolic pathways involved in the detoxification processes mediated by glutathione S-transferases .
The mechanism of action for MHBMA-d6 primarily revolves around its role as a biomarker for exposure to 1,3-butadiene. Upon inhalation or ingestion:
This process allows researchers to trace back exposure levels to environmental toxins effectively .
MHBMA-d6 exhibits several notable physical and chemical properties:
These properties are essential when considering its application in laboratory settings and its behavior during analytical procedures .
MHBMA-d6 finds extensive use in scientific research:
These applications underscore the importance of MHBMA-d6 in both environmental health studies and analytical methodologies .
Deuterated internal standards like MHBMA-d6 (C~18~H~24~D~6~N~2~O~8~S~2~) are indispensable for precise quantification of mercapturic acid metabolites in biological matrices using LC-MS. The structural near-identity of MHBMA-d6 with its non-deuterated analog (MHBMA) ensures co-elution during chromatography while providing distinct mass transitions (Δm/z = 6) for unambiguous detection. This isotopic differentiation corrects for matrix effects (e.g., ion suppression/enhancement) and analytical variability during sample preparation and ionization. For example, MHBMA-d6 enables compensation for recovery losses in urine samples by mirroring the extraction behavior of endogenous MHBMA, thereby improving accuracy to >95% in biomarker studies of 1,3-butadiene exposure [1] [2].
Table 1: Key Properties of MHBMA-d6 Reference Standards
Property | Specification | Application Context |
---|---|---|
Molecular Formula | C~18~H~24~D~6~N~2~O~8~S~2~ | Isotopic internal standard |
Molecular Weight | 239.32 g/mol | Mass spectrometric differentiation |
Catalog Number (Example) | AR-M01744 | Pharmaceutical research [2] |
Characterized Impurities | <0.5% non-deuterated MHBMA | Purity-critical quantitation |
Efficient isolation of MHBMA-d6 from urine and plasma requires tailored solid-phase extraction (SPE) protocols to mitigate matrix interference. Isolute ENV+ and Oasis HLB cartridges exhibit optimal recovery (>92%) for mercapturic acids due to hydrophilic-lipophilic balance mechanisms. Critical steps include:
Method robustness is validated through spike-recovery tests at clinically relevant concentrations (0.5–50 ng/mL), demonstrating intra-day precision of <8% RSD [1].
Table 2: SPE Recovery Performance for MHBMA-d6
Matrix | SPE Sorbent | Recovery (%) | Matrix Effect (%) | Critical Step |
---|---|---|---|---|
Urine | Oasis HLB | 94.2 ± 3.1 | -5.2 ± 1.8 | Acidification (pH 2.5) |
Urine | Isolute ENV+ | 89.7 ± 4.5 | -8.6 ± 2.3 | Methanol wash (20%) |
Plasma | Oasis HLB | 82.4 ± 5.3 | -12.7 ± 3.4 | Protein precipitation pre-step |
ICH Q2(R2) guidelines govern validation of MHBMA-d6-based assays, with critical parameters including:
Accuracy assessments utilize matrix-matched calibrators, showing 92–107% recovery across 20 patient urine samples, confirming method robustness for epidemiological studies [1] [7].
Table 4: Validation Summary for MHBMA-d6 LC-MS Assays
Parameter | Requirement (ICH) | Performance Data | Assessment Protocol |
---|---|---|---|
Linearity | R^2^ ≥ 0.990 | 0.9987 ± 0.0004 | 8-point calibration (3 replicates) |
Accuracy | 85–115% recovery | 98.4 ± 3.2% | Spike-recovery at 3 concentrations |
Precision (intra) | RSD ≤ 15% (LOQ level) | 5.1% at 1 ng/mL | 6 replicates in single run |
LOQ | S/N ≥ 10 | 1.0 fmol/mL | Serial dilution of spiked matrix |
Carryover | ≤ 20% of LLOQ | <0.01% | Blank injection post-calibrator |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3